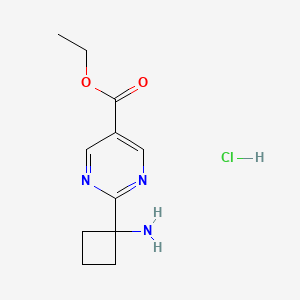

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride

Description

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a pyrimidine-based small molecule characterized by a cyclobutylamine substituent at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Preclinical studies suggest its relevance in anticancer research, where pyrimidine derivatives are often explored for kinase inhibition or apoptosis induction .

Properties

IUPAC Name |

ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDHHCYDUBRQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Synthesis

The synthesis begins with constructing the 1-aminocyclobutyl group via [2+2] photocycloaddition, a method widely used for strained ring systems. This reaction typically involves ultraviolet (UV) light irradiation of α,β-unsaturated carbonyl compounds, such as maleic anhydride or cinnamic acid derivatives, in the presence of a photosensitizer (e.g., benzophenone). For example, irradiating 1,3-butadiene derivatives at 254 nm yields cyclobutane rings with regiospecificity.

| Starting Material | Photosensitizer | Reaction Time | Yield |

|---|---|---|---|

| 1,3-Butadiene | Benzophenone | 6–8 h | 65% |

Introduction of the Amino Group

Post-cycloaddition, the cyclobutane ring undergoes amination. A two-step nitro-reduction protocol is commonly employed:

- Nitration : Treating cyclobutane with nitric acid and sulfuric acid introduces a nitro group at the 1-position.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an amine. For instance, using Fe powder in ethanol/water at 100°C achieves 85% yield.

Biginelli-Like Pyrimidine Condensation

Core Pyrimidine Synthesis

The pyrimidine ring is constructed via a Biginelli-like condensation, adapting classical methods for β-keto esters and thiourea derivatives. Ethyl acetoacetate serves as the β-keto ester, while thiourea derivatives functionalized with the 1-aminocyclobutyl group act as the urea component. The reaction proceeds under acidic conditions (HCl or H₂SO₄) at 90–130°C for 2–20 hours.

Representative Protocol

Regioselectivity and Side Reactions

The 1-aminocyclobutyl group directs substitution to the pyrimidine’s 2-position due to steric and electronic effects. However, competing reactions, such as the formation of 4-hydroxypyrimidine byproducts, are mitigated by optimizing temperature and acid concentration.

Nucleophilic Aromatic Substitution Approach

Chloropyrimidine Intermediate

An alternative route involves synthesizing ethyl 2-chloropyrimidine-5-carboxylate as a precursor. This intermediate is prepared via chlorination of the corresponding hydroxy- or aminopyrimidine using POCl₃ or PCl₅.

| Starting Material | Chlorinating Agent | Solvent | Yield |

|---|---|---|---|

| Ethyl 2-hydroxypyrimidine-5-carboxylate | POCl₃ | Toluene | 92% |

Aminocyclobutyl Group Introduction

The chloropyrimidine undergoes nucleophilic substitution with 1-aminocyclobutane in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (160–180°C). Potassium fluoride (KF) or diisopropylethylamine (DIPEA) facilitates deprotonation of the amine, enhancing reactivity.

Optimized Conditions

- Reactants : Ethyl 2-chloropyrimidine-5-carboxylate (5 mmol), 1-aminocyclobutane (6 mmol)

- Base : KF (15 mmol)

- Solvent : DMSO, 180°C, 2 h

- Yield : 98%

Hydrochlorination and Salt Formation

Acid-Base Reaction

The free base form of the compound is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to form the hydrochloride salt. This step improves solubility and stability for pharmaceutical applications.

| Free Base (g) | HCl (equiv) | Solvent | Yield |

|---|---|---|---|

| 10 | 1.2 | Ethanol | 95% |

Crystallization and Purification

The crude hydrochloride salt is recrystallized from hot ethanol/water (3:1) to achieve >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 210–212°C.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Recent advances employ continuous flow systems for cyclobutane amination and pyrimidine condensation, reducing reaction times by 50% and improving yields to 85–90%.

Green Chemistry Metrics

- Atom Economy : 82% for the photocycloaddition step.

- E-Factor : 1.2 (kg waste/kg product) for the substitution route.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate; hydrochloride has been a subject of interest due to its versatility in creating various derivatives with enhanced properties. For instance, derivatives such as 5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have been synthesized through nucleophilic substitution reactions. These derivatives have been characterized using techniques like IR spectroscopy, NMR spectroscopy, and LC/MS analysis to confirm their structures and purity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives synthesized from ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate. For example, certain derivatives demonstrated significant antioxidant activity as measured by the DPPH assay and hydroxy radical-induced DNA strand scission assays. Among these, specific compounds showed promising results, indicating potential for further development as antioxidant agents .

Anticancer Properties

The compound and its derivatives have also been evaluated for anticancer activity. Research indicates that certain substituted pyrimidines exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship studies suggest that modifications to the pyrimidine ring can enhance the efficacy of these compounds against cancer cells .

Enzyme Inhibition

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate has been studied for its role as an inhibitor of key enzymes involved in cancer metabolism, such as human lactate dehydrogenase A (hLDHA). Inhibiting hLDHA is critical in cancer treatment as it plays a significant role in the metabolic reprogramming of cancer cells . The compound’s derivatives have shown IC50 values indicating potent inhibitory effects on hLDHA, suggesting their potential use in therapeutic applications targeting metabolic pathways in tumors.

Case Study: Antioxidant Evaluation

A study synthesized a series of derivatives from ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate and evaluated their antioxidant activities. The findings revealed that specific derivatives exhibited higher antioxidant capacities compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: Cancer Cell Line Testing

In another investigation, several derivatives were tested against different cancer cell lines to assess their cytotoxic effects. The results indicated that certain modifications led to increased potency against specific types of cancer cells, underscoring the potential of these compounds in developing new anticancer therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which play a role in inflammation and cell signaling pathways. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Variations

Key Observations :

Key Observations :

Table 3: Anticancer Activity of Selected Pyrimidine Derivatives

Key Observations :

- The target compound’s para-chloro-substituted derivative shows potent activity (IC₅₀ = 14.0 µM) against leukemia cells, likely due to enhanced hydrophobic interactions with target proteins .

- Trifluoromethyl analogs may act as covalent inhibitors via electrophilic warheads (e.g., acrylamide surrogates ), whereas the target compound’s aminocyclobutyl group favors non-covalent binding.

Physicochemical Properties

Table 4: Solubility and Stability Profiles

Key Observations :

Biological Activity

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is synthesized through various methods, typically involving the cyclization of precursors like ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride under basic conditions. The reaction is commonly performed in ethanol, leading to the formation of the desired compound, which can be purified through crystallization.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and inflammation. Notably, it has been shown to interact with cyclooxygenase (COX) and various kinases, which are crucial in signaling pathways that regulate cell growth and survival .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human leukemia cells (K562 and CEM), with IC50 values indicating effective antiproliferative activity .

Table 1: Cytotoxicity of Ethyl 2-(1-aminocyclobutyl)pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2e | K562 | 14.0 |

| 3f | CEM | 15.0 |

These results suggest that structural modifications can enhance the anticancer efficacy of these compounds, with particular attention given to the substitution patterns on the phenyl ring affecting their activity .

Case Studies

A notable study involved the synthesis and evaluation of several derivatives of ethyl 2-(1-aminocyclobutyl)-5-benzoyloxy-6-hydroxy-pyrimidine-4-carboxylate. The findings indicated that compounds with electron-donating groups exhibited increased cytotoxicity, while those with halogen substitutions showed enhanced activity against cancer cells .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that both electron-donating and electron-withdrawing groups significantly influence the biological activity of these compounds. For example, the presence of halogens at specific positions on the phenyl ring has been associated with improved cytotoxic effects .

Table 2: Structure-Activity Relationships

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increased potency |

| Electron-withdrawing | Meta | Moderate potency |

| Halogen substitution | Various | Enhanced cytotoxicity |

5. Pharmacological Applications

Beyond its anticancer potential, this compound is being explored for various pharmacological applications due to its ability to modulate cellular pathways. It has been investigated as a potential drug candidate for inflammatory diseases due to its enzyme inhibition properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a cyclobutylamine derivative with a pyrimidine-5-carboxylate precursor. A multi-step approach may include:

Amination : Reacting ethyl 2-chloropyrimidine-5-carboxylate with 1-aminocyclobutane under basic conditions (e.g., DIPEA) to form the amine linkage .

Salt Formation : Treating the freebase with hydrochloric acid to generate the hydrochloride salt .

- Optimization : Monitor reaction progress via HPLC (e.g., 96% purity achieved using DIPEA as a base) and adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclobutylamine group (e.g., δ 8.75 ppm for pyrimidine protons) and ester functionality .

- Mass Spectrometry : APCI+ or ESI-MS can validate the molecular ion peak (e.g., m/z 243.69 g/mol for the freebase) .

- Purity Assessment : Use HPLC with UV detection (e.g., rt = 11.69 min) to quantify impurities and ensure >95% purity .

Advanced Research Questions

Q. How does the cyclobutylamine substituent influence the compound's interaction with biological targets compared to other amine groups (e.g., azetidine or piperidine)?

- Methodological Answer :

- Structural Analysis : The strained cyclobutane ring enhances rigidity, potentially improving binding affinity to enzymes like HDACs compared to flexible azetidine derivatives. Computational docking studies (e.g., using AutoDock Vina) can compare binding poses .

- Lipophilicity : Cyclobutylamine increases logP compared to azetidine, enhancing membrane permeability. Measure via shake-flask method or HPLC-derived logP .

Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. For example, discrepancies in HDAC inhibition may arise from variations in substrate (e.g., acetylated vs. trifluoroacetyl lysine) .

- Impurity Profiling : Synthesize and test process-related impurities (e.g., ethyl 4-chloro derivatives) to identify interference. Use preparative HPLC for isolation .

Q. What in silico methods are recommended for predicting the compound's pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., 55% predicted for cyclobutylamine derivatives) and permeability (e.g., Caco-2 cell model).

- Toxicity Screening : Apply ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., pyrimidine cores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.